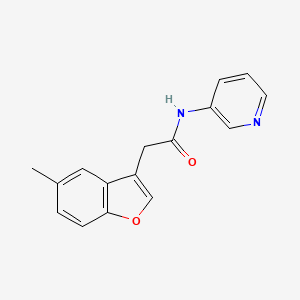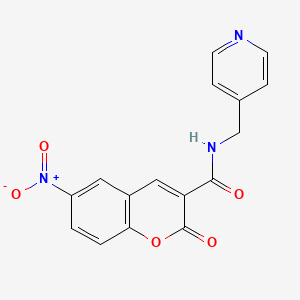
2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide
Overview
Description
2-(5-Methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of the compound “2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide” are currently unknown. The compound is structurally similar to other benzofuran derivatives, which have been reported to interact with various targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Typically, a compound interacts with its target, often a protein, by binding to a specific site, which can either activate or inhibit the target’s function. The exact nature of this interaction depends on the compound’s chemical structure and the target’s properties .
Biochemical Pathways
Based on its structural similarity to other benzofuran derivatives, it might influence pathways related to the targets of these compounds . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Typically, the result of a compound’s action would be changes in cellular processes or signaling pathways, leading to a therapeutic effect or potentially harmful outcomes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, 5-methyl-2-hydroxybenzaldehyde can be cyclized with acetic anhydride to form 5-methylbenzofuran.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-(5-methyl-1-benzofuran-3-yl)acetic acid.
Amidation: The final step involves the reaction of 2-(5-methyl-1-benzofuran-3-yl)acetic acid with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-(5-Methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(5-Methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide can be compared with other benzofuran derivatives, such as:
2-(5-Methyl-1-benzofuran-3-yl)acetic acid: Similar in structure but lacks the pyridine moiety, which may result in different biological activities.
2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide: Contains a phenylethyl group instead of a pyridine ring, which may alter its pharmacological properties.
5-Methyl-1-benzofuran-3-yl)acetate:
The uniqueness of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide lies in its combination of the benzofuran core with a pyridine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-4-5-15-14(7-11)12(10-20-15)8-16(19)18-13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUODCIVOJECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4191513.png)

![N-(4-methoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191532.png)
![N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B4191534.png)
![N-benzyl-6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B4191550.png)
![1-BENZYL-4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B4191557.png)
![{5-[(4-tert-butylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B4191562.png)
![4-chloro-N-[1-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4191569.png)
![N-isobutyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4191577.png)
![1-[5-[(4-Fluorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one](/img/structure/B4191584.png)
![[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate](/img/structure/B4191587.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4191594.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4191596.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4191597.png)
